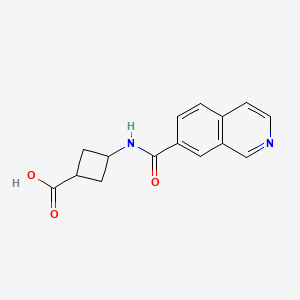
3-(Isoquinoline-7-carbonylamino)cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Isoquinoline-7-carbonylamino)cyclobutane-1-carboxylic acid is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as IQCA and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of IQCA is not fully understood, but it is believed to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
IQCA has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are involved in DNA replication and cell division. IQCA has also been found to have anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using IQCA in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that it can be difficult to work with due to its low solubility in water.
Zukünftige Richtungen
There are several future directions for research on IQCA. One area of research could be to investigate its potential use in combination with other anti-cancer drugs to enhance their effectiveness. Another area of research could be to study its mechanism of action in more detail, in order to better understand its anti-tumor activity. Additionally, IQCA could be studied for its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis.
Conclusion:
In conclusion, IQCA is a chemical compound that has been studied for its potential use in scientific research. It has been found to have anti-tumor activity and has been shown to inhibit the growth of various cancer cell lines. IQCA has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects. While there are limitations to using IQCA in lab experiments, its high purity and potential for future research make it a promising compound for scientific investigation.
Synthesemethoden
The synthesis of IQCA involves the reaction of cyclobutanone with isatin in the presence of an acid catalyst. The resulting product is then treated with ammonia to form IQCA. This synthesis method has been found to be efficient and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
IQCA has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been found to have anti-tumor activity and has been shown to inhibit the growth of various cancer cell lines. IQCA has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects.
Eigenschaften
IUPAC Name |
3-(isoquinoline-7-carbonylamino)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-14(17-13-6-11(7-13)15(19)20)10-2-1-9-3-4-16-8-12(9)5-10/h1-5,8,11,13H,6-7H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCKLAOILXQPGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)C2=CC3=C(C=C2)C=CN=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3S,4S)-3-methyl-1-[3-(trifluoromethyl)cyclohexanecarbonyl]piperidine-4-carboxylic acid](/img/structure/B7340065.png)
![(3S,4S)-3-methyl-1-(1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxylic acid](/img/structure/B7340069.png)
![4-[2-oxo-2-[(3R)-3-phenoxypyrrolidin-1-yl]ethyl]benzoic acid](/img/structure/B7340070.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]-methylamino]cyclobutane-1-carboxylic acid](/img/structure/B7340088.png)
![3-[2,3-Dihydro-1,4-benzodioxine-6-carbonyl(methyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7340089.png)
![3-[(2-Fluoro-4-methoxybenzoyl)-methylamino]cyclobutane-1-carboxylic acid](/img/structure/B7340098.png)
![3-[[2-(2,4-Difluorophenyl)acetyl]-methylamino]cyclobutane-1-carboxylic acid](/img/structure/B7340109.png)
![3-[Methyl(7-oxabicyclo[2.2.1]heptane-2-carbonyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7340115.png)
![3-[Methyl-(2-thiophen-3-ylacetyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7340119.png)
![3-[Methyl-(2-propan-2-yloxyacetyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7340127.png)
![3-[Methyl(2-methylsulfonylpropanoyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7340131.png)
![3-[[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]amino]cyclobutane-1-carboxylic acid](/img/structure/B7340138.png)
![(1S,2R)-2-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7340149.png)
![(1R,2S)-2-[3-(2-oxopyridin-1-yl)propanoylamino]cyclopentane-1-carboxylic acid](/img/structure/B7340153.png)
